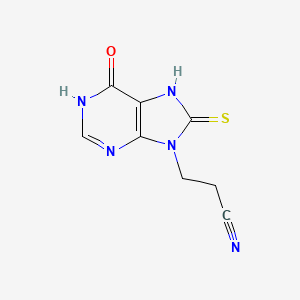
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is a chemical compound with the molecular formula C9H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine typically involves the reaction of 4,6-dichloro-2-pyrimidinamine with 2-methylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and heated to 80°C overnight. The reaction mixture is then poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the crude product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine can yield a corresponding aminopyrimidine derivative.
科学研究应用
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidin-2-amine have been shown to inhibit enzymes such as Aurora kinase A, which plays a role in cell division. The compound may bind to the active site of the enzyme, preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-6-morpholinopyrimidin-2-amine: A compound with a morpholine ring instead of the 2-methylmorpholino group.
6-Chloro-2-(methylthio)pyrimidin-4-amine: A related compound with a methylthio group at the 2-position
Uniqueness
4-Chloro-6-(2-methylmorpholino)pyrimidin-2-amine is unique due to the presence of the 2-methylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds.
属性
分子式 |
C9H13ClN4O |
|---|---|
分子量 |
228.68 g/mol |
IUPAC 名称 |
4-chloro-6-(2-methylmorpholin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-6-5-14(2-3-15-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |
InChI 键 |
OGOMOPQTDPXLTG-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CCO1)C2=CC(=NC(=N2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B14913504.png)
![6-(4-Cyanophenyl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B14913507.png)


![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)








